molecular formula C8H7BrF2OS B1412551 3-Bromo-4-(difluoromethoxy)thioanisole CAS No. 1805593-20-7

3-Bromo-4-(difluoromethoxy)thioanisole

Cat. No.: B1412551
CAS No.: 1805593-20-7
M. Wt: 269.11 g/mol
InChI Key: CXOLIKUOGXQYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(difluoromethoxy)thioanisole is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .


Synthesis Analysis

The synthesis of related compounds like 4-Bromothioanisole involves reactions such as the Heck olefination reaction with styrenes to yield stilbenes . Another study discusses the catalytic activity of thioanisole oxidation of homogeneous and heterogeneous binuclear manganese (II) complexes with amino acid-based ligands . The silica-supported metal complex catalyzes the oxidation of thioanisole with H2O2, to give the sulfoxide and sulfone .


Molecular Structure Analysis

While specific molecular structure analysis for this compound is not available, studies on related compounds provide insights. For instance, a study on (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one reveals an intricate molecular architecture enriched by distinct functional groups .


Chemical Reactions Analysis

4-Bromothioanisole, a related compound, undergoes Heck olefination reaction with styrenes to yield stilbenes . Alkyllithium reagents deprotonate thioanisole at the methyl group to afford C6H5SCH2Li, a strong nucleophile that can be alkylated to form more complex chains and structures .

Safety and Hazards

The safety data sheet for 4-Bromothioanisole, a related compound, indicates that it is harmful if swallowed and causes skin irritation . It is classified as having acute oral toxicity and skin irritation according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOLIKUOGXQYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(difluoromethoxy)thioanisole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(difluoromethoxy)thioanisole
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(difluoromethoxy)thioanisole
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(difluoromethoxy)thioanisole
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(difluoromethoxy)thioanisole
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(difluoromethoxy)thioanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.